N-Hydroxyurethane

Catalog No.
S582645
CAS No.
589-41-3
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxyurethane

CAS Number

589-41-3

Product Name

N-Hydroxyurethane

IUPAC Name

ethyl N-hydroxycarbamate

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5)

InChI Key

VGEWEGHHYWGXGG-UHFFFAOYSA-N

SMILES

CCOC(=O)NO

Synonyms

Ethyl N-Hydroxycarbamate; Hydroxycarbamic Acid Ethyl Ester; Hydroxyurethane; N-Carbethoxyhydroxylamine; N-Hydroxyurethane; NSC-71045; NSC-83629; SQ 16819; N-Hydroxy-carbamic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)NO

Chemical Industry

N-Hydroxyurethane: is a clear liquid with a molecular formula of C3H7NO3 and a molecular weight of 105.09 . It has a boiling point of 113°C and a flash point of 110°C . It’s used in the chemical industry, particularly in the production of other chemicals .

Flame-Retardant Coatings for Building Materials

N-Hydroxyurethane has been used in the development of flame-retardant coatings for building materials . The design and preparation of these coatings involve the adhesion of flame retardants with high fire-retardant characteristics on the surface, which is significantly more economical than adding excessive amounts of flame retardants into bulk building materials . The coatings can block the self-sustaining mechanisms of heat and mass transfer over combustion interfaces .

Polymerization Methods

N-Hydroxyurethane has been used in photoinitiated polymerization of ethylene moieties . For example, it was mixed with (N, N-bis (2-hydroxyethyl acrylate) aminomethyl phosphonic acid diethyl ester and melamine, and the solution was painted onto the surface of flammable polyurethane foams .

Synthesis of Hydroxylamines

N-Hydroxyurethane has been used to synthesize N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine . These hydroxylamines are important intermediates in organic synthesis and can be used to prepare a variety of other compounds .

Intermolecular Aminohydroxylation Reactions

N-Hydroxyurethane is involved in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions . These reactions are used to introduce nitrogen and oxygen atoms into organic molecules, which is useful in the synthesis of complex organic compounds .

3D Printing

N-Hydroxyurethane has been used in the development of photocurable thermosets for 3D printing . The liquid resins used in 3D printing often include urethane methacrylates, which can be derived from N-Hydroxyurethane . These resins are photo-cured to form polymer networks, resulting in high build precision and low shrinkage .

N-Hydroxyurethane, also known as hydroxyethyl carbamate, is an organic molecule with the chemical formula C3H7NO3. It is a colorless to light yellow liquid at room temperature [].


Molecular Structure Analysis

The structure of N-Hydroxyurethane consists of a urethane group (H2N-C(=O)-O-) bonded to an ethyl (CH2CH3) group. The molecule also contains a hydroxyl group (OH) []. This combination of functional groups gives N-Hydroxyurethane unique properties that make it useful in organic synthesis [].


Chemical Reactions Analysis

N-Hydroxyurethane is involved in several reactions relevant to scientific research. Here are two key examples:

  • Sharpless Aminohydroxylation: N-Hydroxyurethane serves as a reactant in the Sharpless aminohydroxylation reaction, a method for introducing an amine group (NH2) and a hydroxyl group (OH) onto an alkene (a molecule containing a carbon-carbon double bond) []. This reaction is valuable for synthesizing complex organic molecules with specific functionalities.

Balanced chemical equation (generic):

RCH=CH2 + NOH(CH2CH3)O –> RCH(OH)CH(NH2) + other products

  • Cinchona Alkaloid-Catalyzed Cycloaddition: N-Hydroxyurethane can participate in cycloaddition reactions catalyzed by cinchona alkaloids (natural compounds from cinchona tree bark). These reactions form cyclic structures from simpler molecules, which is useful in building complex organic molecules.

Physical And Chemical Properties Analysis

  • Melting point: Not reported
  • Boiling point: 113-116 °C at 3 mmHg (pressure) []
  • Solubility: Soluble in water, diethyl ether, and dimethyl sulfoxide []

Mechanism of Action (Biological)

N-Hydroxyurethane has been shown to cause chromosomal fragmentation and cell death in cultured human white blood cells at high concentrations []. However, the exact mechanism of this action is not fully understood and requires further research.

, including:

  • Formation of Urethanes: N-Hydroxyurethane can undergo conversion into urethane and other derivatives, making it significant in the synthesis of various organic compounds .
  • Amino Hydroxylation: It is utilized as a reactant in intermolecular Sharpless aminohydroxylation reactions, which are important for synthesizing chiral amines .
  • Amidation Reactions: The compound can also be involved in ortho-C-H amidation of anilides, demonstrating its versatility as a reagent .

N-Hydroxyurethane has been studied for its potential biological activities. Notably, it has been suggested that N-hydroxyurethane may act as a carcinogen through its conversion into urethane, rather than the reverse process . This highlights the importance of understanding its metabolic pathways and potential health implications.

The synthesis of N-hydroxyurethane can be achieved through various methods:

  • Reaction with Hydroxylamine: One common method involves the reaction of hydroxylamine with alkyl chloroformates under alkaline conditions. This process yields N-hydroxycarbamates, which can further transform into N-hydroxyurethanes .
  • Organocatalytic Methods: Recent advancements have introduced organocatalytic approaches for synthesizing hydroxyurethanes from cyclic carbonates and amines, providing an alternative to traditional isocyanate-based chemistries .

N-Hydroxyurethane finds applications across several fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing various organic compounds and pharmaceuticals.
  • Polymer Chemistry: The compound is utilized in the development of polyurethanes and other polymeric materials due to its reactive nature.
  • Environmental Chemistry: Its derivatives are explored for use in environmentally friendly materials and coatings .

Studies on N-hydroxyurethane interactions focus on its reactivity with other compounds and its biological implications. For instance, research has indicated that it can form glucuronide conjugates, which may affect its bioavailability and toxicity profiles . Understanding these interactions is crucial for assessing safety and efficacy in applications.

Several compounds share structural or functional similarities with N-hydroxyurethane. Below is a comparison highlighting their uniqueness:

CompoundFormulaKey Features
UrethaneC3_3H7_7N\O2_2Basic structure without hydroxylamine functionality.
HydroxylamineNH2_2OHContains an amino group; used primarily for reductions.
N-HydroxycarbamateC4_4H9_9N\O3_3Related to N-hydroxyurethane but with different reactivity patterns.
HydroxyureaC3_3H8_8N\O3_3Used primarily in cancer treatment; structurally similar but functionally different.

N-Hydroxyurethane's unique combination of urethane structure and hydroxylamine reactivity distinguishes it from these similar compounds, allowing it to play distinct roles in chemical synthesis and biological activity.

XLogP3

-0.2

UNII

QWI3C4ASI7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

589-41-3

Wikipedia

N-Hydroxyurethane

Dates

Modify: 2023-08-15

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